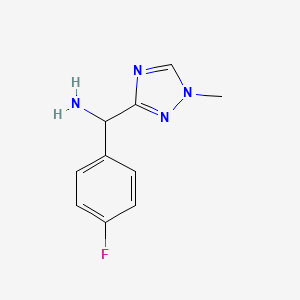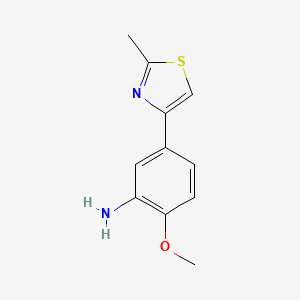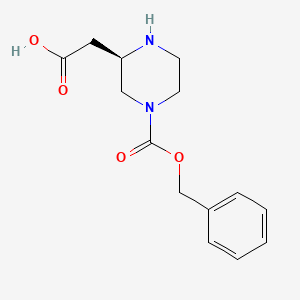
Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3-Hidroxipirrolidin-1-il)-5-(trifluorometil)benzoato de metilo es un compuesto químico con una estructura compleja que incluye un anillo de pirrolidina, un grupo trifluorometilo y un éster benzoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Hidroxipirrolidin-1-il)-5-(trifluorometil)benzoato de metilo normalmente implica múltiples pasos, comenzando a partir de materiales de partida disponibles comercialmente. Una ruta sintética común implica los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclización que implica una amina adecuada y un compuesto carbonílico.
Introducción del grupo trifluorometilo: El grupo trifluorometilo se puede introducir utilizando reactivos como el yoduro de trifluorometilo o el sulfonato de trifluorometilo en condiciones de reacción específicas.
Esterificación: El paso final implica la esterificación del derivado del ácido benzoico con metanol en presencia de un catalizador como el ácido sulfúrico o un agente de esterificación adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(3-Hidroxipirrolidin-1-il)-5-(trifluorometil)benzoato de metilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo en el anillo de pirrolidina se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Formación de una cetona o un aldehído.
Reducción: Formación de un alcohol.
Sustitución: Formación de derivados sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
El 2-(3-Hidroxipirrolidin-1-il)-5-(trifluorometil)benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-(3-Hidroxipirrolidin-1-il)-5-(trifluorometil)benzoato de metilo implica su interacción con dianas moleculares específicas. El grupo trifluorometilo puede mejorar la lipofilia del compuesto, lo que le permite interactuar con regiones hidrofóbicas de proteínas o membranas celulares. El anillo de pirrolidina puede formar enlaces de hidrógeno con las moléculas diana, influyendo en su actividad y función.
Comparación Con Compuestos Similares
Compuestos similares
2-(3-Hidroxipirrolidin-1-il)benzoato de metilo: Carece del grupo trifluorometilo, lo que da como resultado diferentes propiedades químicas.
2-(3-Hidroxipirrolidin-1-il)-5-metilbenzoato de metilo: Contiene un grupo metilo en lugar de un grupo trifluorometilo, lo que afecta su reactividad e interacciones.
Singularidad
El 2-(3-Hidroxipirrolidin-1-il)-5-(trifluorometil)benzoato de metilo es único debido a la presencia del grupo trifluorometilo, que imparte propiedades químicas distintas como una mayor lipofilia y estabilidad. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H14F3NO3 |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
methyl 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H14F3NO3/c1-20-12(19)10-6-8(13(14,15)16)2-3-11(10)17-5-4-9(18)7-17/h2-3,6,9,18H,4-5,7H2,1H3 |
Clave InChI |
UDETUOBIPKELFP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11782175.png)
![2-Bromoimidazo[1,2-b][1,2,4]triazine](/img/structure/B11782192.png)

![(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)


![tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11782237.png)
![2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11782242.png)
![3-Methyl-2-(piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11782248.png)

